molecular formula C15H17NO7 B14020631 Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate CAS No. 92647-62-6

Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate

Katalognummer: B14020631
CAS-Nummer: 92647-62-6
Molekulargewicht: 323.30 g/mol
InChI-Schlüssel: MQGSDYXDFNCRIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate is an organic compound with the molecular formula C15H17NO7 and a molecular weight of 323.298 g/mol . This compound is characterized by its complex structure, which includes benzoyl, formyloxy, hydroxy, methyloxazinane, and carboxylate functional groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazinane Ring: The oxazinane ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of Benzoyl Group: The benzoyl group is introduced through a benzoylation reaction using benzoyl chloride and a suitable base.

    Formylation and Hydroxylation: The formyloxy and hydroxy groups are introduced through formylation and hydroxylation reactions, respectively.

    Esterification: The final step involves esterification to form the methyl ester of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .

Analyse Chemischer Reaktionen

Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The formyloxy group can undergo nucleophilic substitution reactions to form various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

92647-62-6

Molekularformel

C15H17NO7

Molekulargewicht

323.30 g/mol

IUPAC-Name

methyl 2-benzoyl-5-formyloxy-4-hydroxy-3-methyloxazinane-6-carboxylate

InChI

InChI=1S/C15H17NO7/c1-9-11(18)12(22-8-17)13(15(20)21-2)23-16(9)14(19)10-6-4-3-5-7-10/h3-9,11-13,18H,1-2H3

InChI-Schlüssel

MQGSDYXDFNCRIL-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(ON1C(=O)C2=CC=CC=C2)C(=O)OC)OC=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.